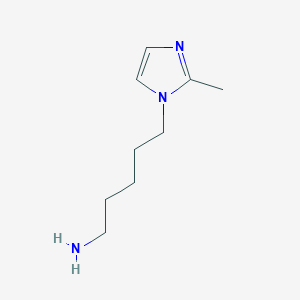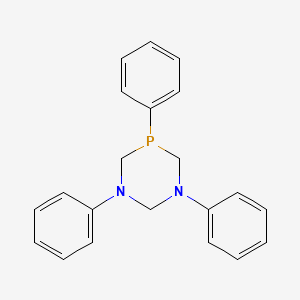![molecular formula C31H47NO B14453278 N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine CAS No. 76293-03-3](/img/structure/B14453278.png)
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is particularly interesting due to its unique structure, which includes both phenyl and dinonylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine typically involves the reaction of an aldehyde or ketone with hydroxylamine. The general reaction can be represented as follows:
R1R2C=O+NH2OH→R1R2C=NOH+H2O
In this case, the aldehyde or ketone used would be 2,5-dinonylbenzaldehyde or a similar compound. The reaction is usually carried out in an acidic or neutral medium to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of oximes, including this compound, often involves the use of catalytic processes to increase yield and efficiency. Common catalysts include acids such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and organometallic compounds.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the hydroxylamine group, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylhydroxylamine: An intermediate in the redox-related pair C6H5NH2 and C6H5NO.
N-Hydroxyaniline: Another hydroxylamine derivative with similar properties.
Uniqueness
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine is unique due to the presence of the dinonylphenyl group, which imparts distinct chemical and physical properties compared to other hydroxylamine derivatives. This structural uniqueness can lead to different reactivity and applications in various fields.
Properties
CAS No. |
76293-03-3 |
|---|---|
Molecular Formula |
C31H47NO |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-[[2,5-di(nonyl)phenyl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C31H47NO/c1-3-5-7-9-11-13-16-20-27-24-25-28(21-17-14-12-10-8-6-4-2)30(26-27)31(32-33)29-22-18-15-19-23-29/h15,18-19,22-26,33H,3-14,16-17,20-21H2,1-2H3 |
InChI Key |
PRVGZVXGLYRQMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCC)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
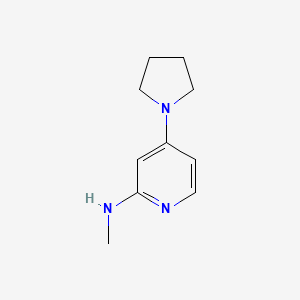
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)
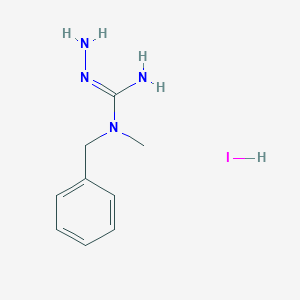

![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
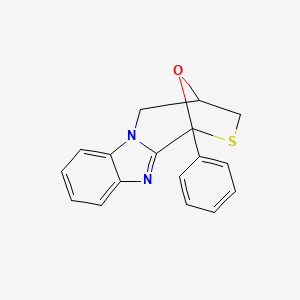
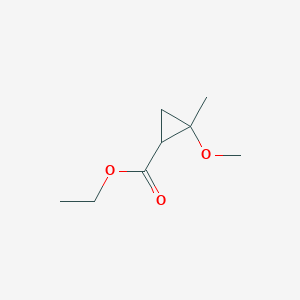
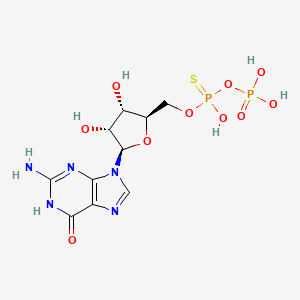
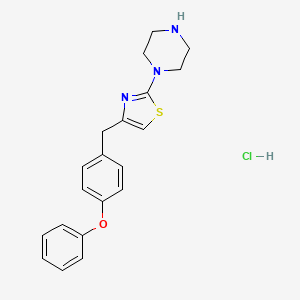
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
